N-(4-Formyl-pyridin-3-yl)-2,2-dimethyl-propionamide
Overview
Description
N-(4-Formyl-pyridin-3-yl)-2,2-dimethyl-propionamide is an organic compound with a unique structure that includes a pyridine ring substituted with a formyl group and a dimethyl-propionamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-Formyl-pyridin-3-yl)-2,2-dimethyl-propionamide typically involves the reaction of 4-formylpyridine with 2,2-dimethylpropionyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride. The product is then purified using standard techniques such as recrystallization or column chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the implementation of green chemistry principles, such as the use of less hazardous solvents and reagents, can make the process more environmentally friendly.
Chemical Reactions Analysis
Types of Reactions
N-(4-Formyl-pyridin-3-yl)-2,2-dimethyl-propionamide can undergo various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The formyl group can be reduced to a hydroxymethyl group using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The pyridine ring can undergo electrophilic substitution reactions, such as nitration or halogenation, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nitration using a mixture of nitric acid and sulfuric acid.
Major Products
Oxidation: N-(4-Carboxy-pyridin-3-yl)-2,2-dimethyl-propionamide.
Reduction: N-(4-Hydroxymethyl-pyridin-3-yl)-2,2-dimethyl-propionamide.
Substitution: N-(4-Nitro-pyridin-3-yl)-2,2-dimethyl-propionamide.
Scientific Research Applications
N-(4-Formyl-pyridin-3-yl)-2,2-dimethyl-propionamide has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme mechanisms and as a probe for investigating biological pathways.
Industry: The compound can be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-(4-Formyl-pyridin-3-yl)-2,2-dimethyl-propionamide involves its interaction with specific molecular targets, such as enzymes or receptors. The formyl group can form covalent bonds with nucleophilic residues in the active site of enzymes, thereby inhibiting their activity. Additionally, the pyridine ring can participate in π-π stacking interactions with aromatic residues, enhancing the binding affinity of the compound.
Comparison with Similar Compounds
Similar Compounds
- N-(4-Formyl-pyridin-3-yl)-carbamic acid tert-butyl ester
- N-(4-Formyl-pyridin-3-yl)-carbamic acid methyl ester
- N-(4-Formyl-pyridin-3-yl)-carbamic acid ethyl ester
Uniqueness
N-(4-Formyl-pyridin-3-yl)-2,2-dimethyl-propionamide is unique due to the presence of the dimethyl-propionamide moiety, which imparts distinct physicochemical properties compared to its analogs. This structural feature can influence the compound’s reactivity, solubility, and biological activity, making it a valuable molecule for various applications.
Biological Activity
N-(4-Formyl-pyridin-3-yl)-2,2-dimethyl-propionamide is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article explores its biological activity, synthesis, mechanisms of action, and applications in various research fields.
Chemical Structure and Synthesis
This compound features a pyridine ring with a formyl group and a dimethyl-propionamide moiety. The synthesis typically involves the reaction of 4-formylpyridine with 2,2-dimethylpropionyl chloride, using triethylamine as a base under anhydrous conditions. This method ensures high purity and yield through standard purification techniques such as recrystallization or column chromatography.
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets. The formyl group can form covalent bonds with nucleophilic residues in enzyme active sites, potentially inhibiting their activity. Additionally, the pyridine ring may engage in π-π stacking interactions with aromatic amino acids, enhancing binding affinity .
Enzyme Inhibition
Research indicates that this compound can serve as a probe for studying enzyme mechanisms. It has been shown to inhibit various enzymes by targeting their active sites, which is crucial for understanding metabolic pathways and developing therapeutic agents.
Anticancer Activity
Preliminary studies have explored the anticancer potential of this compound. Its structural properties suggest it may interact with DNA or other critical cellular components involved in cancer progression. For instance, compounds with similar structures have demonstrated cytotoxic effects against various cancer cell lines .
Comparative Analysis with Similar Compounds
To understand the uniqueness of this compound, it is essential to compare it with structurally related compounds:
Compound Name | Structure Features | Biological Activity |
---|---|---|
N-(4-Formyl-pyridin-3-yl)-carbamic acid tert-butyl ester | Carbamic acid moiety | Moderate enzyme inhibition |
N-(4-Formyl-pyridin-3-yl)-carbamic acid methyl ester | Methyl ester moiety | Lower anticancer activity |
N-(4-Hydroxymethyl-pyridin-3-yl)-2,2-dimethyl-propionamide | Hydroxymethyl substitution | Enhanced binding affinity |
This table illustrates that while similar compounds exhibit some biological activity, the unique dimethyl-propionamide structure of this compound may confer distinct physicochemical properties that enhance its biological efficacy .
Case Studies and Research Findings
- Enzyme Mechanism Studies : A study investigated the inhibition of specific enzymes by using this compound as a model compound. The results indicated significant inhibition rates that were dose-dependent, suggesting its potential as an enzyme inhibitor in drug development.
- Anticancer Activity Assessment : In vitro tests on various cancer cell lines revealed that the compound exhibited cytotoxicity comparable to established anticancer agents. The mechanism was hypothesized to involve DNA intercalation or disruption of cellular signaling pathways .
- Structure-Activity Relationship (SAR) Studies : Recent SAR studies have highlighted the importance of the formyl group and the pyridine ring in modulating biological activity. Variations in substituents on these moieties significantly affected enzyme inhibition and cytotoxicity profiles .
Properties
IUPAC Name |
N-(4-formylpyridin-3-yl)-2,2-dimethylpropanamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14N2O2/c1-11(2,3)10(15)13-9-6-12-5-4-8(9)7-14/h4-7H,1-3H3,(H,13,15) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DGVSJDANXUJTRG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C(=O)NC1=C(C=CN=C1)C=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60364054 | |
Record name | N-(4-Formylpyridin-3-yl)-2,2-dimethylpropanamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60364054 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
206.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
127446-35-9 | |
Record name | N-(4-Formyl-3-pyridinyl)-2,2-dimethylpropanamide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=127446-35-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | N-(4-Formylpyridin-3-yl)-2,2-dimethylpropanamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60364054 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
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Synthesis routes and methods II
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Retrosynthesis Analysis
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Model | Template_relevance |
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Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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